5-bromo-4-chloro-N1-methylbenzene-1,2-diamine CAS number and identifiers
5-bromo-4-chloro-N1-methylbenzene-1,2-diamine CAS number and identifiers
An In-Depth Technical Guide to 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, a halogenated and methylated phenylenediamine derivative. Phenylenediamines are a class of compounds recognized for their utility as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of bromo, chloro, and N-methyl substituents on the benzene-1,2-diamine core suggests its potential as a versatile intermediate for creating complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, consolidates critical information including chemical identifiers, physicochemical properties, a proposed synthetic pathway with mechanistic insights, potential applications in medicinal chemistry, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine. The precise identification and characterization of such a compound are foundational for its application in any research or development context. The key identifiers and properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 2255305-92-9 | |
| Molecular Formula | C₇H₈BrClN₂ | |
| Molecular Weight | 235.51 g/mol | |
| Synonyms | 5-bromo-4-chloro-N-methyl-o-phenylenediamine | |
| InChI | 1S/C7H8BrClN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 | |
| InChI Key | VDKNGVCPSBWHKS-UHFFFAOYSA-N | |
| MDL Number | MFCD33544223 |
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is not extensively documented in public literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and protocols for analogous structures. A logical approach would involve the regioselective bromination of a suitable precursor, 4-chloro-N1-methylbenzene-1,2-diamine.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline: N-methylation followed by reduction of the nitro group, and subsequent electrophilic bromination. However, a more direct route from a commercially available diamine precursor is often preferable to avoid issues with protecting groups. The workflow below outlines a direct bromination approach.
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the bromination of activated aromatic rings, such as substituted anilines.[1][2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-N1-methylbenzene-1,2-diamine (1.0 eq.) in glacial acetic acid.
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Reagent Addition: Cool the solution in an ice-water bath. To this stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Causality and Mechanistic Insights
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and effective source of electrophilic bromine (Br+). It is safer and easier to handle than elemental bromine, particularly for reactions with highly activated rings where over-bromination can be a concern.[2]
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Solvent: Acetic acid serves as a polar protic solvent that can facilitate the reaction without participating in it.[2]
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Regioselectivity: The amino (-NH₂) and methylamino (-NHCH₃) groups are strong activating, ortho-, para-directing groups. In the precursor, the positions ortho and para to these groups are considered for bromination. The position para to the -NHCH₃ group is already occupied by the chloro substituent. The position ortho to the -NHCH₃ group (C6) is sterically unhindered. The position ortho to the -NH₂ group (C3) is also available. However, the position para to the -NH₂ group (C5) is the most electronically activated and sterically accessible site. Therefore, bromination is expected to occur predominantly at the C5 position, yielding the desired product.
Applications in Research and Drug Development
Substituted phenylenediamines are privileged scaffolds in medicinal chemistry. The presence of halogen atoms like bromine and chlorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity through halogen bonding.[3]
Potential as a Scaffold for Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a core heterocyclic structure synthesized from precursors like 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine. The two adjacent amino groups provide a reactive handle for constructing various heterocyclic systems, such as benzimidazoles or quinoxalines, which are known to interact with the ATP-binding site of protein kinases.[4] The bromo and chloro substituents can be used to probe specific pockets within the enzyme's active site or serve as points for further chemical modification via cross-coupling reactions.
Caption: A potential mechanism of action for a drug derived from the title compound.
Use in Anticancer and Antimicrobial Agent Synthesis
Compounds containing 4-bromo-2-chlorophenyl motifs have demonstrated significant inhibitory effects against various pathogens and cancer cell lines.[3] The structural alerts within 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine make it a valuable starting material for generating libraries of novel compounds to be screened for anticancer and antimicrobial activities.[5] The diamine functionality allows for the introduction of diverse side chains, which can be optimized to improve potency and selectivity.[5]
Safety, Handling, and Storage
As a halogenated aromatic amine, 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine should be handled with care, assuming it may be toxic and irritant. The following precautions are based on safety data for structurally related chemicals.[6][7][8][9]
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Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[7][8] If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.[7]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][9]
References
- SAFETY D
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Preparation of 4-bromo-o-phenylenediamine. Molbase. [Link]
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5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine. Chemsrc. [Link]
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4-BROMO-1-CHLORO-2-METHYLBENZENE. Matrix Fine Chemicals. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]
-
Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]
-
5-Bromo-N1-methylbenzene-1,2-diamine. Appchem. [Link]
-
N-(4-chlorophenyl)benzene-1,2-diamine. PubChem. [Link]
-
Chemical Properties of Benzene, 1-bromo-4-chloro-. Cheméo. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
